molecular formula C17H21NO2 B2509600 (E)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one CAS No. 2321336-68-7

(E)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2509600
CAS No.: 2321336-68-7
M. Wt: 271.36
InChI Key: WKFUJZVDQQVTJC-JXMROGBWSA-N
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Description

(E)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure Characterization

Synthetic Cocaine Impurities

(D. A. Cooper & A. Allen, 1984) explored impurities found in synthetic cocaine samples. This study offers information on synthetic rationalization and chromatographic separation of similar compounds, which is essential for understanding their synthesis and identification.

Synthesis of Brain Imaging Agents

(A. Andersen, Shaoyin Wang, R. Thompson, & J. Neumeyer, 1997) researched the synthesis of potential metabolites of brain imaging agents. This study is significant in understanding how similar compounds can be synthesized and their potential applications in medical imaging.

Nematicidal Activity

(Jun Xu, Tianjiao Yang, Jiayi Wang, & G. Song, 2021) investigated the synthesis and nematicidal activity of derivatives derived from 5-HT3 receptor antagonists. This research highlights the potential use of similar compounds in agriculture, specifically in controlling nematodes.

Stereospecific Synthesis

(Zecheng Chen, A. Venkatesan, O. dos Santos, E. Delos Santos, C. Dehnhardt, S. Ayral-Kaloustian, J. Ashcroft, L. McDonald, & T. Mansour, 2010) detailed the stereospecific synthesis of an active metabolite of a kinase inhibitor. This study is crucial for the development of pharmaceuticals, demonstrating how similar compounds can be synthesized for medical applications.

Enantiopure Synthesis

(M. Gelmi, C. Cattaneo, S. Pellegrino, F. Clerici, M. Montali, & C. Martini, 2007) focused on the synthesis of enantiopure azabicyclo[3.2.1]octane-6-carboxylic acids. This research adds value to the pharmaceutical industry by showing how stereoisomers of similar compounds can be produced.

Properties

IUPAC Name

(E)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-20-16-11-14-8-9-15(12-16)18(14)17(19)10-7-13-5-3-2-4-6-13/h2-7,10,14-16H,8-9,11-12H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFUJZVDQQVTJC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CC2CCC(C1)N2C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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